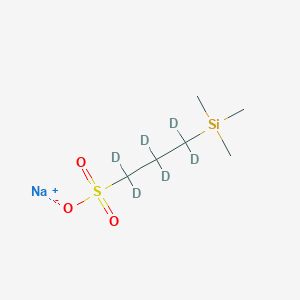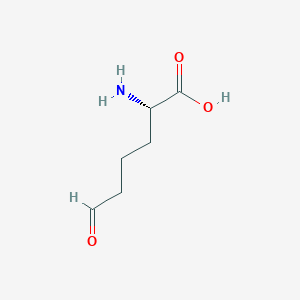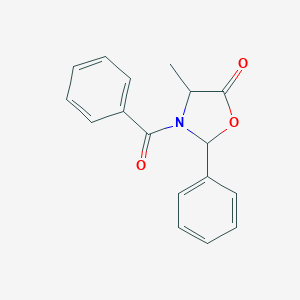
3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
Overview
Description
3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one is a versatile chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the oxazolidinone class, characterized by a five-membered ring containing oxygen and nitrogen atoms. The presence of benzoyl, methyl, and phenyl groups further enhances its chemical reactivity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one typically involves the alkylation of amino acid-derived oxazolidinones. One common method includes the reaction of (2R,4S)-3-benzoyl-4-benzyl-2-phenyloxazolidin-5-one with diphenylmethyl bromoacetate. This reaction proceeds with high diastereoselectivity, and the resulting product is hydrolyzed to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: The presence of benzoyl and phenyl groups allows for substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
Scientific Research Applications
3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one finds applications across diverse scientific research fields due to its unique properties:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form stable complexes with metal ions, facilitating various chemical reactions. Additionally, its ability to undergo substitution and oxidation reactions enables it to modulate biological pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: This compound shares structural similarities with 3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one but differs in the presence of a pyrazolinone ring instead of an oxazolidinone ring.
3-Benzoyl-4-benzyl-2-phenyloxazolidin-5-one: Another closely related compound, differing in the substitution pattern on the oxazolidinone ring.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique reactivity and stability. Its ability to form stable metal complexes and undergo diverse chemical reactions makes it a valuable compound for various scientific applications.
Properties
IUPAC Name |
3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBOGYZALFWLOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



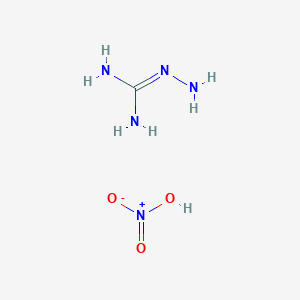


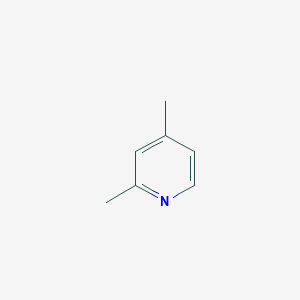
![(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione](/img/structure/B42363.png)
